molecular formula C9H9FO2 B1498732 2,4-Dimethyl-3-fluorobenzoic acid CAS No. 26583-81-3

2,4-Dimethyl-3-fluorobenzoic acid

Cat. No. B1498732
CAS RN: 26583-81-3
M. Wt: 168.16 g/mol
InChI Key: JYQYXSNDQKZGEH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-3-fluorobenzoic acid can be represented by the InChI code: 1S/C9H9FO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) . This indicates that the molecule consists of a benzoic acid group with fluorine and two methyl groups attached to the benzene ring.


Physical And Chemical Properties Analysis

2,4-Dimethyl-3-fluorobenzoic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Rapid Solid Phase Synthesis for PET Imaging

A novel approach for radiolabelling short peptides with fluorobenzoic acid for use in PET imaging was developed, significantly enhancing the application of peptides in PET. This method involved synthesizing linear peptides and labeling them in situ with fluorobenzoic acid, yielding high radiochemical purity without the need for HPLC purification. This technique could potentially advance the use of PET imaging peptides in medical diagnostics and research (Sutcliffe-Goulden et al., 2002).

Fluorescent Quenching Detection

Fluorobenzoic acid derivatives have been applied in the development of exclusive fluorescence sensors. One study synthesized a compound from commercial fluorene, which demonstrated high efficiency for detecting nitrophenol and acetate ions, showcasing its potential as a sensitive fluorescence sensor (Ni et al., 2016).

Crystallographic Studies

Research into the conformational polymorphism of molecular complexes involving fluorobenzoic acid revealed significant insights into the packing of dimeric units and the role of hydrogen bonds in determining polymorph structures. Such studies are crucial for understanding the structural aspects of molecular compounds, which can influence their chemical behavior and application potential (Thomas et al., 2011).

Development of Lanthanide Complexes

The construction of lanthanide complexes with fluorobenzoic acid has been explored for their thermodynamic and fluorescent properties. These complexes exhibit potential applications in materials science and optical technologies due to their distinct thermal behavior and fluorescence capabilities (Du et al., 2021).

Luminescence Sensing

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate and fluorobenzoic acid have been synthesized for luminescence sensing of chemicals. These frameworks demonstrate the ability to selectively sense benzaldehyde derivatives, indicating their potential use in chemical sensing and environmental monitoring (Shi et al., 2015).

Safety and Hazards

The safety information for 2,4-Dimethyl-3-fluorobenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

3-fluoro-2,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQYXSNDQKZGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654285
Record name 3-Fluoro-2,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-3-fluorobenzoic acid

CAS RN

26583-81-3
Record name 3-Fluoro-2,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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